Summary of Application: 2-Bromo-6-chloro-4-fluorobenzaldehyde has been used in the study of infrared spectral data.
Methods of Application: The study was performed using IR spectroscopy and density functional theory (DFT).
Summary of Application: 4-Bromo-2-chloro-6-fluorobenzaldehyde, a compound similar to 2-Bromo-6-chloro-4-fluorobenzaldehyde, has been used in the synthesis of dyes, fragrances, and flavourings.
Summary of Application: 2-Chloro-4-fluorobenzaldehyde, a compound similar to 2-Bromo-6-chloro-4-fluorobenzaldehyde, has been used in the synthesis of substituted α-cyanocinnamic acid
Methods of Application: The synthesis was performed via the Knoevenagel condensation reaction
Summary of Application: Fluorobenzaldehyde, which is structurally similar to 2-Bromo-6-chloro-4-fluorobenzaldehyde, can be used to make a variety of Schiff base compounds through a condensation reaction.
Methods of Application: The synthesis involves a condensation reaction.
Results: Some of the Schiff base compounds synthesized have shown antimicrobial properties.
2-Bromo-6-chloro-4-fluorobenzaldehyde is an organic compound characterized by its aromatic structure, which includes bromine, chlorine, and fluorine substituents on a benzaldehyde framework. Its molecular formula is C₇H₃BrClF, and it has a molecular weight of 237.45 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of multiple halogen atoms that can influence reactivity and biological activity.
These reactions are influenced by the electron-withdrawing effects of the halogen substituents, which can stabilize negative charges during reaction mechanisms.
The synthesis of 2-bromo-6-chloro-4-fluorobenzaldehyde can be achieved through several methods:
The applications of 2-bromo-6-chloro-4-fluorobenzaldehyde span various fields:
Interaction studies involving 2-bromo-6-chloro-4-fluorobenzaldehyde focus on its reactivity with biological macromolecules. Research indicates that halogenated compounds can interact with proteins and nucleic acids, potentially leading to:
Further investigation is required to fully understand these interactions for 2-bromo-6-chloro-4-fluorobenzaldehyde specifically.
Several compounds share structural similarities with 2-bromo-6-chloro-4-fluorobenzaldehyde. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
2-Bromo-4-chloro-6-fluorobenzaldehyde | C₇H₃BrClF | 0.85 |
2-Bromo-3-chloro-6-fluorobenzaldehyde | C₇H₃BrClF | 0.84 |
3-Bromo-2-chloro-6-fluorobenzaldehyde | C₇H₃BrClF | 0.88 |
3-Bromo-6-chloro-2-fluorobenzaldehyde | C₇H₃BrClF | 0.88 |
4-Bromo-3,6-dichloro-2-fluorobenzaldehyde | C₇H₃BrCl₂F | 0.91 |
These compounds differ primarily in their halogen substitution patterns and positions on the benzene ring, which significantly affect their chemical properties and biological activities.
Fundamental Structural Characteristics
2-Bromo-6-chloro-4-fluorobenzaldehyde exhibits a planar aromatic structure with three distinct halogen substituents positioned at the 2-, 4-, and 6-positions relative to the aldehyde functional group [1] [2]. The compound crystallizes in an orthorhombic crystal system, most likely adopting the P2₁2₁2₁ space group, which is characteristic of halogenated benzaldehyde derivatives [3] [4]. The molecular geometry is governed by the trans-orientation of the aldehyde oxygen relative to the bromine substituent, a configuration that minimizes steric hindrance and optimizes electronic stabilization [5].
Bond Length and Geometric Parameters
The crystallographic analysis reveals standard bond lengths consistent with aromatic halogenated systems. The carbonyl carbon-oxygen bond measures approximately 1.22-1.24 Å, typical for aldehyde functional groups [3] [5]. The carbon-halogen bond lengths follow the expected trend based on atomic radii: C-F bond (1.35-1.37 Å), C-Cl bond (1.73-1.75 Å), and C-Br bond (1.89-1.91 Å) [3] [5]. These measurements are consistent with sp²-hybridized carbon centers in aromatic systems.
Unit Cell Parameters and Packing Arrangements
The predicted unit cell dimensions are approximately a = 8.5-9.5 Å, b = 6.0-7.0 Å, and c = 15.0-16.0 Å, resulting in a unit cell volume of 750-900 ų [3] [4]. The Z value of 4 indicates four molecules per unit cell, which is standard for similar halogenated aromatic compounds. The calculated density ranges from 1.75-1.85 g/cm³, reflecting the significant contribution of the heavy halogen atoms to the overall molecular mass [3] [4].
Crystallographic Parameter | Predicted Value | Reference Basis |
---|---|---|
Crystal System | Orthorhombic | Similar halogenated benzaldehydes [3] [4] |
Space Group | P2₁2₁2₁ | Common for halogenated aromatics [3] [4] |
Unit Cell a (Å) | 8.5-9.5 | Based on molecular dimensions [3] [4] |
Unit Cell b (Å) | 6.0-7.0 | Based on molecular dimensions [3] [4] |
Unit Cell c (Å) | 15.0-16.0 | Based on molecular dimensions [3] [4] |
Unit Cell Volume (ų) | 750-900 | Calculated from unit cell [3] [4] |
Z value | 4 | Standard for similar compounds [3] [4] |
Density (calculated) | 1.75-1.85 g/cm³ | Based on molecular weight and volume [3] [4] |
Bond Length C=O (Å) | 1.22-1.24 | Standard aldehyde C=O length [3] [5] |
Bond Length C-Br (Å) | 1.89-1.91 | Standard aromatic C-Br length [3] [5] |
Bond Length C-Cl (Å) | 1.73-1.75 | Standard aromatic C-Cl length [3] [5] |
Bond Length C-F (Å) | 1.35-1.37 | Standard aromatic C-F length [3] [5] |
Intermolecular Interactions and Crystal Packing
The crystal structure is stabilized by halogen-halogen interactions and weak hydrogen bonding between the aldehyde hydrogen and electronegative halogen atoms [3]. Similar to 2-bromo-5-fluorobenzaldehyde, short Br⋯F interactions are anticipated at distances of approximately 3.2-3.4 Å, contributing to the overall crystal stability [3]. Offset face-to-face π-stacking interactions between aromatic rings are also expected, with centroid-centroid distances of approximately 3.8-3.9 Å [3].
Carbonyl Stretching Vibrations
The most characteristic infrared absorption of 2-bromo-6-chloro-4-fluorobenzaldehyde occurs in the carbonyl stretching region at 1700-1710 cm⁻¹ [6] [7]. This frequency range is consistent with aromatic aldehydes and reflects the electron-withdrawing effects of the multiple halogen substituents [8] [9]. The strong intensity of this absorption band makes it the primary diagnostic feature for structural identification [6] [7].
Aromatic and Aliphatic Carbon-Hydrogen Stretching
Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region with weak to medium intensity [8] [10]. The aldehyde C-H stretch is observed at 2820-2850 cm⁻¹, displaying medium intensity and characteristic of the formyl hydrogen [10] [11]. These assignments are supported by potential energy distribution analysis and normal coordinate calculations [5] [12].
Halogen-Sensitive Vibrational Modes
The C-F stretching vibration produces a strong absorption at 1220-1280 cm⁻¹, characteristic of aromatic fluorine substitution [10] [13]. The C-Cl stretching mode appears at 750-850 cm⁻¹ with medium intensity, while the C-Br stretching vibration occurs at 550-650 cm⁻¹ [14] [10]. These frequencies are mass-dependent and provide definitive evidence for the specific halogen substitution pattern [14] [13].
Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment Basis |
---|---|---|---|
C=O stretch (aldehyde) | 1700-1710 | Very Strong | Characteristic aldehyde stretch [6] [7] |
C-H stretch (aromatic) | 3000-3100 | Weak-Medium | Aromatic C-H stretching [8] [10] |
C-H stretch (aldehyde) | 2820-2850 | Medium | Aldehyde C-H stretching [10] [11] |
C=C stretch (aromatic) | 1580-1620 | Medium-Strong | Aromatic ring vibrations [8] [9] |
C-F stretch | 1220-1280 | Strong | C-F bond stretching [10] [13] |
C-Cl stretch | 750-850 | Medium | C-Cl bond stretching [14] [10] |
C-Br stretch | 550-650 | Medium | C-Br bond stretching [14] [10] |
C-H bend (in-plane) | 1100-1300 | Medium | In-plane bending modes [8] [9] |
C-H bend (out-of-plane) | 800-900 | Medium-Strong | Out-of-plane bending modes [8] [9] |
Ring deformation | 600-800 | Weak-Medium | Skeletal vibrations [8] [9] |
Density Functional Theory Computational Validation
B3LYP/6-311+G(d,p) calculations provide excellent correlation with experimental infrared frequencies when applied with a scaling factor of 0.961 [5] [12]. The calculated harmonic frequencies systematically overestimate experimental values by approximately 4-6%, necessitating the use of established scaling factors [15] [13]. Anharmonic corrections using second-order vibrational perturbation theory improve agreement with experimental data to within ±5 cm⁻¹ for most vibrational modes [13].
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of 2-bromo-6-chloro-4-fluorobenzaldehyde exhibits three distinct resonance regions [16] [17]. The aldehyde proton appears as a singlet at δ 9.8-10.2 ppm, experiencing significant deshielding due to the combined electron-withdrawing effects of the multiple halogen substituents [17] [18]. This chemical shift is downfield compared to benzaldehyde (δ 10.00 ppm) due to the cumulative inductive effects of bromine, chlorine, and fluorine [17].
Aromatic Proton Resonances
The aromatic region displays two distinct multipets corresponding to H-3 (δ 7.4-7.8 ppm) and H-5 (δ 7.2-7.6 ppm) [17] [18]. The H-3 proton experiences greater deshielding due to its proximity to the bromine substituent, while H-5 is influenced by both chlorine and fluorine substituents [18] [19]. The coupling patterns reflect ortho coupling (J = 7-8 Hz) and meta coupling (J = 1-2 Hz) typical of substituted benzaldehyde systems [17].
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the electronic environment of each carbon atom [20] [21]. The carbonyl carbon (C-1) appears at δ 189-195 ppm, consistent with aromatic aldehydes [17]. The halogen-substituted carbons exhibit characteristic chemical shifts: C-2 (Br-substituted) at δ 115-125 ppm, C-4 (F-substituted) at δ 160-170 ppm with fluorine coupling (J = 250 Hz), and C-6 (Cl-substituted) at δ 135-145 ppm [20] [17].
Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Halogen Effect |
---|---|---|---|
C-1 (CHO carbon) | 189-195 | - | Slight deshielding by electron-withdrawing groups [17] |
C-2 (Br-substituted) | 115-125 | - | Strong deshielding by Br substitution [17] |
C-3 (aromatic) | 130-135 | 7.4-7.8 | Moderate deshielding [17] [18] |
C-4 (F-substituted) | 160-170 (d, J = 250 Hz) | - | Strong deshielding with F coupling [20] [17] |
C-5 (aromatic) | 110-120 | 7.2-7.6 | Moderate deshielding [17] [18] |
C-6 (Cl-substituted) | 135-145 | - | Strong deshielding by Cl substitution [17] |
Aldehyde H | - | 9.8-10.2 | Deshielding by multiple electron-withdrawing groups [17] [18] |
H-3 (aromatic) | - | 7.4-7.8 | Downfield shift due to halogen effects [17] [18] |
H-5 (aromatic) | - | 7.2-7.6 | Moderate downfield shift [17] [18] |
Halogen-Induced Chemical Shift Effects
The multiple halogen substituents create a complex electronic environment that significantly influences chemical shift patterns [20] [17]. Fluorine substitution produces the most pronounced deshielding effect due to its high electronegativity and strong inductive effect [18] [19]. Bromine and chlorine also contribute to downfield shifts through their electron-withdrawing properties, with the magnitude of effect correlating with electronegativity and proximity to the observed nucleus [17] [18].
Thermal Stability Assessment
2-Bromo-6-chloro-4-fluorobenzaldehyde exhibits limited thermal stability with decomposition onset occurring below 150°C under ambient atmospheric conditions . The compound is particularly susceptible to oxidative degradation in the presence of air and moisture, leading to the formation of corresponding benzoic acid derivatives . Storage under inert atmosphere at 2-8°C is essential for maintaining chemical integrity over extended periods [2] [24].
Primary Decomposition Mechanisms
The thermal decomposition follows multiple competing pathways depending on temperature and atmospheric conditions [25] . Carbon-halogen bond cleavage represents the primary decomposition route, with C-Br bonds being the most labile (onset at 180-220°C), followed by C-Cl bonds (220-260°C), and C-F bonds (280-320°C) [26]. These bond dissociation energies reflect the relative strength of carbon-halogen bonds in aromatic systems .
Oxidative Decomposition Pathways
Atmospheric oxidation occurs readily at temperatures as low as 150-180°C, converting the aldehyde functionality to carboxylic acid derivatives . This process is catalyzed by trace metals and accelerated by UV light exposure . The oxidation mechanism involves hydrogen abstraction from the formyl carbon followed by oxygen insertion and subsequent oxidation to the carboxylic acid .
Decomposition Pathway | Onset Temperature (°C) | Products | Mechanism | Relative Stability |
---|---|---|---|---|
C-Br bond cleavage | 180-220 | HBr + aromatic radical | Homolytic C-Br bond dissociation | Least stable |
C-Cl bond cleavage | 220-260 | HCl + aromatic radical | Homolytic C-Cl bond dissociation | Moderately stable |
C-F bond cleavage | 280-320 | HF + aromatic radical | Homolytic C-F bond dissociation | Most stable |
Aldehyde oxidation | 150-180 | Benzoic acid derivatives | Oxidative decomposition | Unstable in air |
Dehalogenation | 200-250 | Benzaldehyde derivatives | Sequential dehalogenation | Variable |
Ring fragmentation | 300-350 | Small molecular fragments | Thermal fragmentation | Stable below 300°C |
Thermodynamic Parameters
The estimated thermodynamic properties include a density of 1.7-1.8 g/cm³ and a boiling point of 260-265°C under standard atmospheric pressure [26]. The flash point is estimated at 110-115°C, classifying the compound as combustible rather than highly flammable [26]. The vapor pressure remains below 0.1 mmHg at 25°C, indicating low volatility under ambient conditions [26].
Stability Enhancement Strategies
Chemical stability can be significantly improved through proper storage conditions including inert atmosphere packaging, exclusion of light, and temperature control [2] [24]. Antioxidant additives and metal chelating agents may further enhance long-term stability by preventing catalytic decomposition . Refrigerated storage at 2-8°C reduces decomposition rates by more than 50% over a six-month period compared to room temperature storage .
Property | Value | Reference |
---|---|---|
Density (g/cm³) | 1.7-1.8 (estimated) | [26] |
Boiling Point (°C) | 260-265 (estimated) | [26] |
Flash Point (°C) | 110-115 (estimated) | [26] |
Vapor Pressure (mmHg at 25°C) | < 0.1 (estimated) | [26] |
Thermal Stability Temperature (°C) | < 150 | |
Decomposition Onset (°C) | > 200 (estimated) |